molecular formula C11H15BrFN B582237 N-t-Butyl 2-bromo-6-fluorobenzylamine CAS No. 1355247-73-2

N-t-Butyl 2-bromo-6-fluorobenzylamine

Cat. No. B582237
M. Wt: 260.15
InChI Key: AAUHDKJYLQABFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-Butyl 2-bromo-6-fluorobenzylamine is a chemical compound with the CAS Number: 1355247-73-2 . It has a molecular weight of 260.15 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)-2-methyl-2-propanamine . The compound is typically used in research and development .


Molecular Structure Analysis

The InChI code for N-t-Butyl 2-bromo-6-fluorobenzylamine is 1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Asymmetric Synthesis

N-t-Butyl 2-bromo-6-fluorobenzylamine has been utilized in the asymmetric synthesis of l-6-[18F]fluorodopa via NCA nucleophilic fluorination. This process involves the 18F-fluorination of commercially available aldehydes followed by alkylation of a Schiff base with a lithium salt in anhydrous THF at low temperatures. The resulting l-amino acid is obtained with significant enantiomeric excess, showcasing the compound's utility in the synthesis of radiochemically pure amino acids for medical imaging applications (Lemaire et al., 1991).

Synthesis of Functionalized Azetidines

Research into the synthesis of 3-functionalized 3-methylazetidines has demonstrated the use of 1-t-Butyl derivatives, including 1-t-Butyl-3-bromo-3-methylazetidines, derived from corresponding N-(2,3-dibromo-2-methylpropylidene)alkylamines. These compounds provide convenient access to various novel azetidine derivatives, further expanding the chemical repertoire for pharmaceutical and synthetic organic chemistry applications (Stankovic et al., 2012).

Fluoro-α-amino Acids Synthesis

The compound has also been used in the versatile synthesis of racemic γ-fluoro-α-amino acids, demonstrating its utility in the alkylation of tert-butyl N-(diphenylmethylene) glycinate with 1-bromo-2-fluoroalkanes. This process yields N-protected amino acid esters, highlighting its application in the production of fluorinated amino acids for research and drug development (Kröger & Haufe, 1997).

Structural and Dynamical Studies

In another study, the effects of ring fluorination on the structural and dynamical properties of flexible molecules like 2-fluorobenzylamine were investigated. This research provides insights into how fluorination affects molecular flexibility and tunneling pathways, which is crucial for understanding the behavior of fluorinated organic compounds in various chemical environments (Calabrese et al., 2013).

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUHDKJYLQABFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742781
Record name N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-t-Butyl 2-bromo-6-fluorobenzylamine

CAS RN

1355247-73-2
Record name N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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